![molecular formula C22H26N2O4S B2858731 N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide CAS No. 919019-94-6](/img/structure/B2858731.png)
N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes an indolinyl group, a cyclopentylamino sulfonyl group, and a methylphenoxy ethanone moiety, makes it an interesting subject for research in chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Zukünftige Richtungen
Vorbereitungsmethoden
The synthesis of N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide involves multiple steps, typically starting with the preparation of the indolinyl core. This is followed by the introduction of the cyclopentylamino sulfonyl group and the methylphenoxy ethanone moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.
Analyse Chemischer Reaktionen
N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the indolinyl, cyclopentylamino sulfonyl, or methylphenoxy ethanone groups.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide can be compared with other similar compounds, such as:
1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-thienyl)ethan-1-one: This compound has a thienyl group instead of a methylphenoxy group, which may result in different chemical and biological properties.
1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-chlorophenoxy)ethan-1-one: The presence of a chlorophenoxy group can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-16-6-2-5-9-21(16)28-15-22(25)24-13-12-17-14-19(10-11-20(17)24)29(26,27)23-18-7-3-4-8-18/h2,5-6,9-11,14,18,23H,3-4,7-8,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLUXRPLPRLQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![rac-(1R,4S,5S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.0]heptane-1-carboxylicacid](/img/structure/B2858648.png)
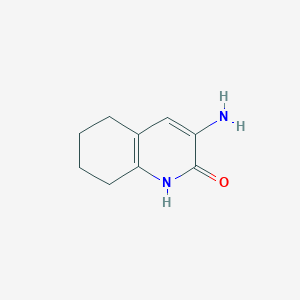
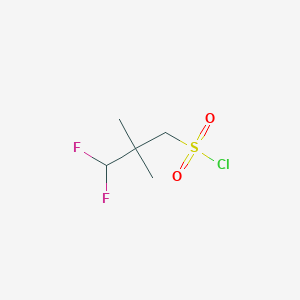
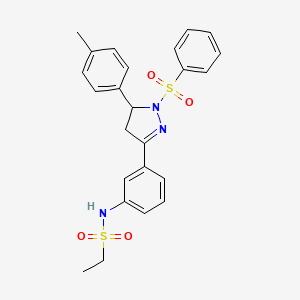
![N'-(2,5-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide](/img/structure/B2858656.png)
![1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B2858658.png)
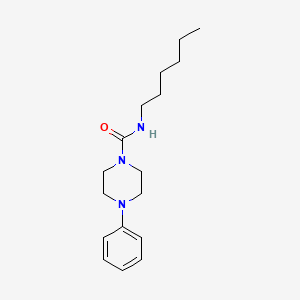
![4-[(3-methoxypyrrolidin-1-yl)methyl]-2-methyl-1,3-thiazole](/img/structure/B2858660.png)
![N-(6-Oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)but-2-ynamide](/img/structure/B2858661.png)
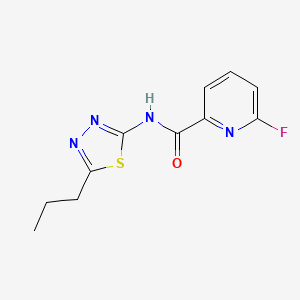
![3-phenyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide](/img/structure/B2858666.png)
![3-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2858667.png)
![Tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2858669.png)
![2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2858671.png)
